2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound Its structure includes a methoxyphenyl group and an octahydro-1,4-benzodioxin ring, connected by an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Formation of the Octahydro-1,4-benzodioxin Ring: This can be achieved through the cyclization of appropriate diol precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Acetamide Linkage: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxyphenyl group can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide, alkoxide, or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide may have various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)acetamide: Lacks the octahydro-1,4-benzodioxin ring.
N-(octahydro-1,4-benzodioxin-6-yl)acetamide: Lacks the methoxyphenyl group.
2-(2-hydroxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
The unique combination of the methoxyphenyl group and the octahydro-1,4-benzodioxin ring in 2-(2-methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-20-14-5-3-2-4-12(14)10-17(19)18-13-6-7-15-16(11-13)22-9-8-21-15/h2-5,13,15-16H,6-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDMZRJTKKYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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